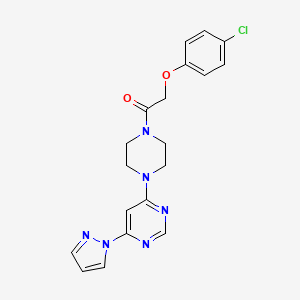

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

描述

属性

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c20-15-2-4-16(5-3-15)28-13-19(27)25-10-8-24(9-11-25)17-12-18(22-14-21-17)26-7-1-6-23-26/h1-7,12,14H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIIWQNDKMRPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary fragments:

- Pyrimidine-piperazine core : 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine.

- Chlorophenoxy ethanone side chain : 2-(4-chlorophenoxy)acetyl chloride or equivalent electrophilic species.

Coupling these fragments via nucleophilic acyl substitution forms the final product. This strategy aligns with methodologies observed in structurally analogous compounds, such as pyrazolo[3,4-d]pyrimidine-piperazine conjugates and thiophene-piperidine methanones.

Synthesis of the Pyrimidine-Piperazine Core

Pyrimidine Ring Functionalization

Synthesis of the Chlorophenoxy Ethanone Side Chain

Phenoxyacetyl Chloride Preparation

2-(4-Chlorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours, yielding 2-(4-chlorophenoxy)acetyl chloride with >90% purity:

$$

\text{2-(4-Chlorophenoxy)acetic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, 0°C}} \text{2-(4-chlorophenoxy)acetyl chloride} \quad

$$

Final Coupling Reaction

The pyrimidine-piperazine core reacts with 2-(4-chlorophenoxy)acetyl chloride in the presence of triethylamine (Et₃N) as a base:

$$

\text{4-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperazine} + \text{2-(4-chlorophenoxy)acetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} \quad

$$

Critical Parameters :

- Base selection : Et₃N outperforms NaHCO₃ due to superior solubility in DCM.

- Temperature control : Maintaining 0–5°C prevents exothermic side reactions.

Table 2: Coupling Reaction Optimization

| Parameter | Conditions Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Base | Et₃N, NaHCO₃, K₂CO₃ | Et₃N | 78 |

| Solvent | DCM, THF, AcCN | DCM | 78 |

| Reaction Time (h) | 1, 2, 4 | 2 | 78 |

Characterization and Analytical Validation

Spectroscopic Confirmation

Scale-Up Considerations and Industrial Feasibility

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles, pyrimidines, or piperazines.

科学研究应用

The compound has been investigated primarily for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving:

1. Induction of Apoptosis:

Studies have shown that this compound can trigger apoptosis in cancer cells through intrinsic pathways. This is often assessed using assays such as flow cytometry and acridine orange staining, which reveal increased apoptotic cell populations.

2. Inhibition of Tumor Cell Proliferation:

The compound has been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at specific phases (sub-G1 and G2/M), leading to reduced viability of tumor cells.

3. Targeting Tubulin Polymerization:

Similar compounds have been noted for their ability to bind to tubulin, disrupting microtubule dynamics essential for mitosis. This mechanism is crucial for the development of new anticancer therapies.

Case Studies

Several studies have documented the biological effects of this compound and its analogs:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity Assessment | BT-474 (Breast Cancer) | 0.99 ± 0.01 | Induction of apoptosis via cell cycle arrest |

| Colony Formation Inhibition | BT-474 | Not Specified | Concentration-dependent inhibition |

| Tubulin Polymerization Inhibition | Various | Not Specified | Binding to colchicine site on tubulin |

Notable Research Findings

-

Cytotoxicity in Cancer Cells:

A study demonstrated that related compounds exhibited significant cytotoxicity against breast cancer cell lines (e.g., BT-474 and MCF-7), with IC50 values ranging from 15.6 to 23.9 µM. MTT assays were utilized alongside clonogenic assays to validate these findings. -

Apoptosis Induction Studies:

In vitro studies indicated that treatment with pyrazole derivatives led to increased apoptotic populations, suggesting that specific substituents enhance this effect. -

Structure-Activity Relationship (SAR):

Research into the SAR has revealed that particular functional groups attached to the pyrazole or piperazine rings significantly influence biological activity, providing insights for further optimization in drug design.

作用机制

The compound exerts its effects through specific molecular targets and pathways. For example, its antileishmanial activity may involve the inhibition of enzymes essential for the parasite's survival, while its antimalarial activity may involve interference with the parasite's metabolic pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Thieno[2,3-d]pyrimidine Derivatives Compound 7a (2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone) replaces the pyrazolylpyrimidine with a thienopyrimidine core. This difference may influence binding affinity in biological systems .

Pyrazolo[3,4-d]pyrimidine Derivatives

The compound described in incorporates a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and methylbenzyl substituents. While the pyrazole-pyrimidine fusion is similar to the target compound, the additional fluorophenyl group introduces strong electron-withdrawing effects, which could alter metabolic stability and target selectivity .

Substituent Modifications

Piperazine-Linked Sulfonyl Groups Compounds 7e–7k () feature sulfonyl groups on the piperazine ring instead of the pyrazolylpyrimidine moiety.

Chlorophenoxy vs. Thioether Substituents Compounds 5c–5i () replace the 4-chlorophenoxy group with thioether-linked pyrimidine or acetamide moieties. The thioether’s lower electronegativity may reduce oxidative stability, whereas the chlorophenoxy group in the target compound offers a balance of lipophilicity and resistance to metabolic degradation .

Arylpiperazine-Alkyl Chain Variations Compound 5 () includes a butanone chain and a trifluoromethylphenyl group.

Data Table: Structural and Physicochemical Comparisons

Key Research Findings

- Synthetic Feasibility: The target compound’s synthesis parallels methods for analogous piperazine-linked ethanones, employing nucleophilic substitution under mild conditions .

- Lipophilicity Considerations: The 4-chlorophenoxy group balances hydrophobicity for membrane permeability while avoiding excessive metabolic lability seen in purely alkyl or thioether-linked analogs .

生物活性

The compound 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.

The molecular formula of the compound is with a molecular weight of approximately 376.4 g/mol . The structure includes a pyrazole and pyrimidine moiety, which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3Cl)N=C(N)N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and pyrimidine intermediates, followed by their coupling with piperazine and chlorophenoxy groups. Common reagents include hydrazine and various halogenated compounds, often utilizing solvents like ethanol under reflux conditions.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole and pyrimidine can inhibit cancer cell proliferation. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. The mechanism often involves inducing apoptosis through cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Preliminary data indicate that this compound may act as an inhibitor of specific enzymes involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3K). This inhibition can disrupt critical signaling pathways in cancer cells, leading to decreased survival and proliferation .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

- Cytotoxicity in Glioma Cells : A derivative was found to have an IC50 value of 5.13 µM , outperforming standard treatments like 5-Fluorouracil (IC50 = 8.34 µM) in glioma cell lines .

- Antibacterial Activity : A related compound demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action involves the interaction with specific molecular targets:

- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling, affecting pathways crucial for cancer cell survival.

- Receptor Modulation : Interaction with certain receptors can lead to altered cellular responses, including apoptosis in malignant cells.

常见问题

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-pyrimidine core followed by coupling with a piperazine moiety. Key steps include:

- Pyrimidine functionalization : Introducing the pyrazole group via nucleophilic substitution or cross-coupling reactions under reflux conditions in solvents like ethanol or DMF .

- Piperazine linkage : Amide bond formation or alkylation reactions to attach the piperazine ring, often requiring catalysts such as palladium on carbon or copper iodide .

- Final purification : Column chromatography or recrystallization to isolate the pure product .

Q. Which spectroscopic techniques confirm the molecular structure?

Structural validation relies on:

Q. What initial biological screening assays are recommended?

Prioritize assays based on structural motifs:

- Enzyme inhibition : Kinase or protease assays if the pyrimidine-piperazine scaffold resembles known inhibitors .

- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines .

- Receptor binding : Radioligand displacement studies for GPCR targets, given piperazine’s prevalence in neurotransmitter analogs .

Advanced Research Questions

Q. How can reaction yields be optimized during pyrimidine-piperazine coupling?

Methodological adjustments include:

- Catalyst screening : Test Pd/C, CuI, or Buchwald-Hartwig conditions to enhance cross-coupling efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reactivity .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

- Real-time monitoring : Use TLC or HPLC to track intermediates and adjust conditions dynamically .

Q. How to resolve contradictions in reported biological activity data?

Address discrepancies via:

- Purity validation : HPLC (>95% purity) to rule out impurities affecting activity .

- Orthogonal assays : Compare enzymatic inhibition with cell-based assays (e.g., SPR vs. luciferase reporter systems) .

- Structural analogs : Test derivatives to isolate pharmacophore contributions .

Q. What computational methods predict binding modes to target proteins?

Combine:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites .

- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS) .

- Experimental validation : Co-crystallization or mutagenesis (e.g., alanine scanning) to confirm predicted residues .

Q. What strategies improve aqueous solubility for in vivo studies?

- Salt formation : Hydrochloride or mesylate salts to enhance polarity .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for better bioavailability .

- Structural modifications : Add PEG chains or sulfonate groups without disrupting target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。